molecular formula C11H13ClIN B1470068 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline CAS No. 1504594-18-6

2-chloro-N-(cyclobutylmethyl)-4-iodoaniline

Cat. No.: B1470068
CAS No.: 1504594-18-6
M. Wt: 321.58 g/mol
InChI Key: HMSHRVPCSUJVSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(cyclobutylmethyl)-4-iodoaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chlorine atom at the 2-position, an iodine atom at the 4-position, and a cyclobutylmethyl group attached to the nitrogen atom of the aniline ring. These structural features make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The nitration of aniline to form 4-nitroaniline.

    Reduction: The reduction of the nitro group to an amino group, yielding 2-chloro-4-iodoaniline.

    Alkylation: The alkylation of the amino group with cyclobutylmethyl chloride to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(cyclobutylmethyl)-4-iodoaniline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-N-(cyclobutylmethyl)-4-iodoaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and iodine atoms, as well as the cyclobutylmethyl group, can influence the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(cyclopropylmethyl)-4-iodoaniline: Similar structure but with a cyclopropylmethyl group instead of a cyclobutylmethyl group.

    2-chloro-N-(cyclobutylmethyl)-4-bromoaniline: Similar structure but with a bromine atom instead of an iodine atom.

    2-chloro-N-(cyclobutylmethyl)-4-fluoroaniline: Similar structure but with a fluorine atom instead of an iodine atom.

Uniqueness

The uniqueness of 2-chloro-N-(cyclobutylmethyl)-4-iodoaniline lies in the combination of its substituents, which can impart specific chemical and biological properties. The presence of both chlorine and iodine atoms, along with the cyclobutylmethyl group, can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Biological Activity

2-Chloro-N-(cyclobutylmethyl)-4-iodoaniline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurobiology. This article explores the compound's synthesis, biological mechanisms, and its effects on various biological systems, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including halogenation and amination processes. The compound can be synthesized through the following general reaction scheme:

  • Starting Materials : Aniline derivatives are often used as precursors.
  • Halogenation : Introduction of chlorine and iodine atoms at specific positions on the aromatic ring.
  • Amination : N-alkylation with cyclobutylmethyl groups.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound, IMB-1406, demonstrated potent cytotoxic activity against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer). The inhibition rates and IC50 values were compared with those of Sunitinib, a known anticancer agent:

Cell LinesInhibition Rate (30 μM)IC50 (μM)
IMB-1406Sunitinib
A549100.07%100.02%
HepG299.98%98.61%
DU14599.93%86.51%
MCF7100.39%88.89%

These findings suggest that compounds with similar structures may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest at the S phase and activation of mitochondrial pathways involving Bax and Bcl-2 proteins .

Neuroprotective Effects

In addition to its antitumor activity, there is emerging evidence that compounds like this compound may possess neuroprotective properties. Studies have indicated that certain aniline derivatives can modulate neurotransmitter levels and exhibit protective effects against neurodegenerative conditions by inhibiting neuroinflammation pathways .

The biological mechanisms underlying the activity of this compound involve several pathways:

  • Apoptosis Induction : The compound may trigger programmed cell death in tumor cells through mitochondrial pathways.
  • Cell Cycle Arrest : It has been shown to halt cell cycle progression, particularly at the S phase, which is critical for DNA synthesis.
  • Neuroprotection : By modulating inflammatory responses in neural tissues, it may help protect against oxidative stress and excitotoxicity.

Case Studies

Several case studies highlight the biological activities of related compounds:

  • Case Study on Antitumor Activity : A study involving a derivative of the compound showed a significant reduction in tumor size in xenograft models when administered at specific doses, indicating its potential as an effective chemotherapeutic agent .
  • Neuroprotective Study : Another investigation demonstrated that similar compounds reduced neuronal death in models of Alzheimer's disease by inhibiting pro-inflammatory cytokines such as TNF-alpha .

Properties

IUPAC Name

2-chloro-N-(cyclobutylmethyl)-4-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClIN/c12-10-6-9(13)4-5-11(10)14-7-8-2-1-3-8/h4-6,8,14H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSHRVPCSUJVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CNC2=C(C=C(C=C2)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(cyclobutylmethyl)-4-iodoaniline
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(cyclobutylmethyl)-4-iodoaniline
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(cyclobutylmethyl)-4-iodoaniline
Reactant of Route 4
Reactant of Route 4
2-chloro-N-(cyclobutylmethyl)-4-iodoaniline
Reactant of Route 5
Reactant of Route 5
2-chloro-N-(cyclobutylmethyl)-4-iodoaniline
Reactant of Route 6
Reactant of Route 6
2-chloro-N-(cyclobutylmethyl)-4-iodoaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.